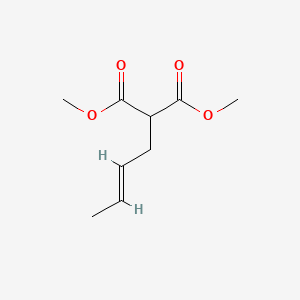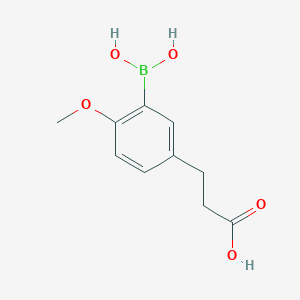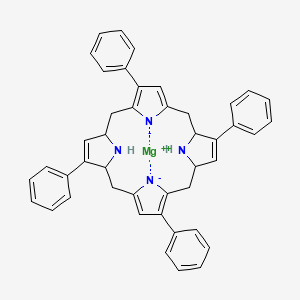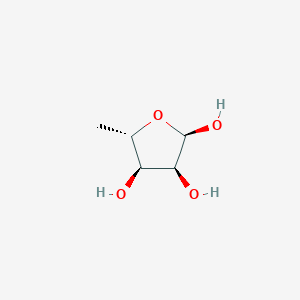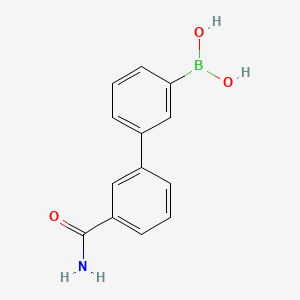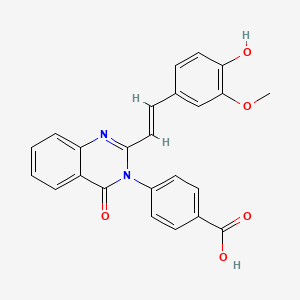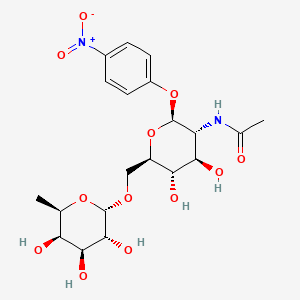
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is a complex organic compound that belongs to the class of glycosides It is characterized by the presence of a nitrophenol group, an acetamido group, and a fucopyranosyl group attached to a glucopyranoside backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and the introduction of the nitrophenol group. The general synthetic route can be outlined as follows:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside and fucopyranosyl moieties are protected using suitable protecting groups such as acetyl or benzyl groups.
Glycosylation Reaction: The protected glucopyranoside is glycosylated with the fucopyranosyl donor under the influence of a glycosylation promoter such as silver triflate or boron trifluoride etherate.
Introduction of Acetamido Group: The acetamido group is introduced by reacting the glycosylated product with acetic anhydride in the presence of a base such as pyridine.
Introduction of Nitrophenol Group: The nitrophenol group is introduced by nitration of the phenol ring using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Deprotection of Hydroxyl Groups: The protecting groups are removed under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form nitroquinone derivatives.
Reduction: The nitrophenol group can be reduced to form aminophenol derivatives.
Substitution: The acetamido group can undergo substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions are carried out using nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Nitroquinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside has several scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates.
Biology: Employed in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in glycosylation processes, thereby modulating their activity. Additionally, the nitrophenol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenol 2-Acetamido-2-deoxy-3-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(beta-D-galactopyranosyl)-beta-D-glucopyranoside
- 4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-D-mannopyranosyl)-beta-D-glucopyranoside
Uniqueness
4-Nitrophenol 2-Acetamido-2-deoxy-6-O-(alpha-L-fucopyranosyl)-beta-D-glucopyranoside is unique due to the presence of the alpha-L-fucopyranosyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in scientific research.
Properties
Molecular Formula |
C20H28N2O12 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-2-(4-nitrophenoxy)-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl]acetamide |
InChI |
InChI=1S/C20H28N2O12/c1-8-14(24)17(27)18(28)20(32-8)31-7-12-15(25)16(26)13(21-9(2)23)19(34-12)33-11-5-3-10(4-6-11)22(29)30/h3-6,8,12-20,24-28H,7H2,1-2H3,(H,21,23)/t8-,12-,13-,14+,15-,16-,17+,18-,19-,20+/m1/s1 |
InChI Key |
MDIZUFJSEYQQSQ-WMNWYEMUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13410577.png)
![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

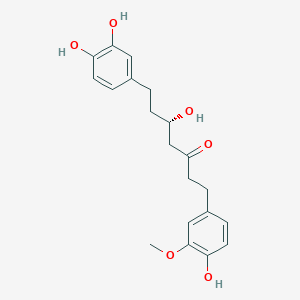
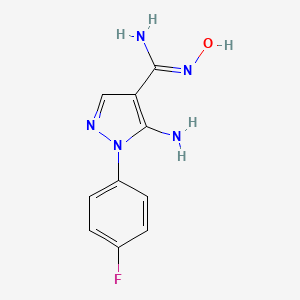
![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)
